Trecetilide fumarate
Overview
Description
Trecetilide fumarate is a class III antiarrhythmic agent developed for the treatment of atrial flutter and fibrillation. It is known for its effects on the cardiac myocyte membrane, similar to ibutilide . This compound has been developed by Pfizer Inc. and is currently in the pending phase of research and development .
Scientific Research Applications
Trecetilide fumarate has several scientific research applications:
Cardiovascular Research: It is primarily used in the study of antiarrhythmic agents and their effects on cardiac myocytes.
Pharmacological Studies: The compound is used to investigate the metabolic stability and proarrhythmic potential of class III antiarrhythmic agents.
Drug Development: This compound serves as a model compound for developing safer and more effective antiarrhythmic drugs with enhanced metabolic stability
Mechanism of Action
Safety and Hazards
Preparation Methods
The synthesis of trecetilide fumarate involves several steps:
Activation of Butyric Acid Derivative: The process begins with the activation of a butyric acid derivative using isobutyl chloroformate in the presence of triethylamine in tetrahydrofuran (THF).
Coupling with Ethylamine: The activated butyric acid derivative is then coupled with ethylamine in THF, yielding a butyramide derivative.
Reduction and Reaction with Diethanolamine: The butyramide derivative is reduced using (-)-B-chlorodiisopinocampheylborane in THF, followed by a reaction with diethanolamine to afford a hydroxy derivative.
Formation of Methanesulfonamide: The hydroxy derivative undergoes further reactions, including the removal of the carbonyl group and condensation with an intermediate, to form methanesulfonamide.
Formation of Hemifumarate Salt: Finally, the methanesulfonamide is converted into the target product by forming the hemifumarate salt through treatment with fumaric acid in acetone.
Chemical Reactions Analysis
Trecetilide fumarate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly involving the fluorine substituents on the heptyl side chain.
Reduction: Reduction reactions are involved in the synthesis process, such as the reduction of the butyramide derivative.
Substitution: Substitution reactions are also part of the synthesis, including the coupling with ethylamine and the formation of methanesulfonamide.
Common reagents used in these reactions include isobutyl chloroformate, triethylamine, (-)-B-chlorodiisopinocampheylborane, diethanolamine, and fumaric acid. The major products formed from these reactions are the intermediate compounds leading to the final product, this compound .
Comparison with Similar Compounds
Trecetilide fumarate is similar to other class III antiarrhythmic agents, such as ibutilide, dofetilide, and nifekalant. it has unique features that set it apart:
Metabolic Stability: this compound has enhanced metabolic stability compared to ibutilide.
Proarrhythmic Potential: The compound has a diminished proarrhythmic potential, making it safer for use in clinical settings.
Oral Bioavailability: Unlike ibutilide, this compound has good oral bioavailability
Similar compounds include ibutilide, dofetilide, nifekalant, dronedarone, and ersentilide .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N-[4-[(1S)-4-[ethyl-(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H37FN2O3S.C4H4O4/c2*1-5-24(16-8-6-7-15-21(2,3)22)17-9-10-20(25)18-11-13-19(14-12-18)23-28(4,26)27;5-3(6)1-2-4(7)8/h2*11-14,20,23,25H,5-10,15-17H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*20-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFOUAATRQAOLG-MMSVOLSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCCCCC(C)(C)F)CCC[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.CCN(CCCCCC(C)(C)F)CCC[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H78F2N4O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191349-60-7 | |
Record name | Trecetilide fumarate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191349607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRECETILIDE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4D4FJ1455 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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